molecular formula C18H16N4O5 B2534003 N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE CAS No. 1421442-22-9

N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2534003
CAS No.: 1421442-22-9
M. Wt: 368.349
InChI Key: LLISRQFHBLKNJD-UHFFFAOYSA-N
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Description

N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of oxazole compounds are often explored for their potential as drug candidates. The specific compound may be investigated for its pharmacological properties and therapeutic potential.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan moiety: This step may involve coupling reactions or other methods to attach the furan ring to the oxazole core.

    Attachment of the carbamoylphenyl group: This can be done through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic routes to improve yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound may undergo substitution reactions, particularly at the furan and oxazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: Carbodiimides, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.

Mechanism of Action

The mechanism of action of N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathway modulation: The compound may affect signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-OXAZOLE-4-CARBOXAMIDE
  • N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-THIAZOLE-4-CARBOXAMIDE
  • N-(2-CARBAMOYLPHENYL)-2-(2,5-DIMETHYLFURAN-3-AMIDO)-1,3-IMIDAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c1-9-7-12(10(2)27-9)16(24)22-18-21-14(8-26-18)17(25)20-13-6-4-3-5-11(13)15(19)23/h3-8H,1-2H3,(H2,19,23)(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLISRQFHBLKNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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